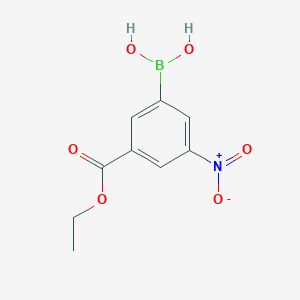![molecular formula C7H6OS B1586673 5,6-Dihydrocyclopenta[b]thiophén-4-one CAS No. 5650-51-1](/img/structure/B1586673.png)
5,6-Dihydrocyclopenta[b]thiophén-4-one
Vue d'ensemble
Description
5,6-Dihydrocyclopenta[b]thiophen-4-one is a useful research chemical . It has a molecular formula of C7H6OS and a molecular weight of 138.19 g/mol .
Synthesis Analysis
The synthesis of 5,6-Dihydrocyclopenta[b]thiophen-4-one involves several steps. One method involves the use of sulfuric acid in 1,4-dioxane, which is heated for 3 hours . Another method involves the use of 2,2,6,6-tetramethyl-piperidine, bis (1,5-cyclooctadiene)rhodium (I) tetrafluoroborate, and Tri (p-tolyl)phosphine in toluene at 90℃ for 3.5 hours .Molecular Structure Analysis
The InChI code for 5,6-Dihydrocyclopenta[b]thiophen-4-one is 1S/C7H7OS/c8-6-1-2-7-5(6)3-4-9-7/h3-4,9H,1-2H2 .Applications De Recherche Scientifique
Science des matériaux
En science des matériaux, ce composé pourrait être utilisé dans le développement de nouveaux matériaux semi-conducteurs organiques. Son noyau thiophène est particulièrement intéressant pour créer des polymères aux propriétés conductrices, qui sont essentielles pour les cellules photovoltaïques organiques .
Science environnementale
Les propriétés physico-chimiques du composé suggèrent qu’il pourrait être utilisé dans la recherche en science environnementale, en particulier pour étudier la dégradation des polluants à base de thiophène. Sa solubilité et sa réactivité pourraient aider à comprendre le devenir environnemental de composés similaires .
Énergie
Le 5,6-dihydrocyclopenta[b]thiophén-4-one peut trouver des applications dans le secteur de l’énergie, en particulier dans le domaine des sources d’énergie renouvelables comme les cellules solaires. Les dérivés du thiophène sont connus pour leur utilisation dans le développement de matériaux pour cellules solaires en raison de leur capacité à absorber la lumière et à la convertir en énergie électrique .
Agriculture
Ce composé pourrait être étudié pour son utilisation en chimie agricole, éventuellement comme précurseur pour la synthèse d’agrochimiques. Le cycle thiophène est un motif courant dans les molécules présentant des activités herbicides et fongicides .
Chimie analytique
En chimie analytique, le this compound peut être utilisé comme composé standard ou de référence dans l’analyse chromatographique et la spectrométrie de masse. Sa structure et ses propriétés bien définies permettent une calibration précise et un développement de méthodes .
Biochimie
L’interaction du composé avec les systèmes biologiques pourrait être d’intérêt en biochimie, en particulier dans l’étude des réactions catalysées par les enzymes où les dérivés du thiophène pourraient jouer un rôle d’inhibiteurs ou de substrats .
Pharmacologie
Pharmacologiquement, le this compound pourrait être significatif dans l’étude du métabolisme des médicaments et de la pharmacocinétique. Son potentiel d’inhibiteur du CYP1A2 suggère qu’il pourrait affecter les voies métaboliques de divers médicaments .
Safety and Hazards
Propriétés
IUPAC Name |
5,6-dihydrocyclopenta[b]thiophen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-6-1-2-7-5(6)3-4-9-7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBLGOHFGYWCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365716 | |
| Record name | 5,6-dihydrocyclopenta[b]thiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5650-51-1 | |
| Record name | 5,6-dihydrocyclopenta[b]thiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H-cyclopenta[b]thiophen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














